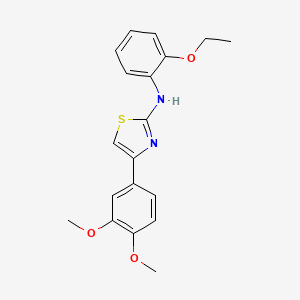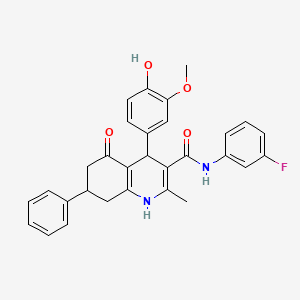
2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)butanamide
Übersicht
Beschreibung
2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)butanamide, also known as compound X, is a novel chemical compound that has gained attention in the scientific community for its potential applications in various fields. The compound has a complex structure and is synthesized through a multistep process.
Wissenschaftliche Forschungsanwendungen
Compound X has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, the 2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)butanamide has shown promising results as an anticancer agent. Studies have shown that this compound X inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, the this compound has shown potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)butanamide X is not fully understood, but studies have shown that it interacts with various cellular pathways to exert its effects. The this compound has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. In addition, the this compound has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. In vitro studies have shown that the this compound inhibits the growth of cancer cells and induces apoptosis. In addition, the this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Studies have also shown that this compound X has neuroprotective effects and can improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)butanamide X in lab experiments include its high potency and specificity for certain cellular pathways. The this compound has also been found to have low toxicity in animal models. However, the limitations of using this compound X in lab experiments include its complex structure and the multistep synthesis method required to obtain the this compound. In addition, the this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)butanamide X. One area of research is to investigate the this compound's potential as an anticancer agent in clinical trials. Another area of research is to study the this compound's effects on other cellular pathways involved in inflammation and neurodegenerative diseases. In addition, further optimization of the synthesis method may be necessary to improve the yield and purity of the final product. Overall, this compound X has shown promising results in preclinical studies, and further research is needed to fully understand its potential applications in various fields of scientific research.
Eigenschaften
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-18(20(25)22-12-15-7-6-10-21-11-15)23-13-17(14(2)24)16-8-4-5-9-19(16)23/h4-11,13,18H,3,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIYHKSSGIAOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)N2C=C(C3=CC=CC=C32)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3,8-trimethyl-8-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3944863.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B3944869.png)
![(3S*,4S*)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3944876.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3944883.png)


![3-(3,4-dimethylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3944914.png)
![N-benzyl-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3944923.png)
![4-[4-(2,3-dimethylphenoxy)phenyl]-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3944930.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3944945.png)


![(5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl}-2-furyl)methanol](/img/structure/B3944965.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3944970.png)